molecular formula C10H9ClN2O B185765 N-(5-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-97-9

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Cat. No.: B185765
CAS No.: 63034-97-9
M. Wt: 208.64 g/mol
InChI Key: DOIFWZKNSQIYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-Methylphenyl)-2-cyanoacetamide is a chemical of interest in scientific research. Its core structure shares a key functional group, the 2-cyanoacetamide moiety, with compounds used in advanced analytical methods. Specifically, the 2-cyanoacetamide group is the basis for a sensitive spectrophotometric assay used to detect enzyme activity. This method, which serves as an alternative to the traditional dinitrosalicylic acid (DNS) assay, is effectively employed for the quantification of cellulase enzyme activity by detecting released D-glucose. The 2-cyanoacetamide method offers a significant advantage as it avoids the use of highly toxic and corrosive chemicals like phenol, providing researchers with a safer, yet equally linear and sensitive, analytical tool for measuring reducing sugars in various buffer systems across a pH range from 4.0 to 8.0 . This makes this compound a valuable compound for researchers developing or utilizing such bioanalytical techniques in fields like enzymology and biofuel research. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIFWZKNSQIYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357160
Record name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63034-97-9
Record name N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63034-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2-methylaniline with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Nitration: 5-chloro-2-methylaniline is nitrated to form 5-chloro-2-methyl-4-nitroaniline.

    Reduction: The nitro group is reduced to an amino group, yielding 5-chloro-2-methyl-4-aminophenyl.

    Acylation: The amino group is then acylated with cyanoacetic acid or its derivatives under acidic or basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents Molecular Weight logP Key Biological Activity Synthesis Method Reference
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide 5-Cl, 2-CH₃ 208.65 (calc.) ~2.0* Under investigation Condensation with cyanoacetic acid
N-(4-Chlorophenyl)-2-cyanoacetamide (A2) 4-Cl 194.62 1.8 Antimicrobial, Antifungal Diazotization and condensation
N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide 3-Cl, 4-F 212.61 1.85 Not reported Substitution and condensation
N-(2-Bromophenyl)-2-cyanoacetamide 2-Br 239.07 2.1 Not reported Bromination of precursor
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide 4-SO₂NH₂ 225.24 0.5 Antimicrobial (broad-spectrum) Cycloaddition with sulfamoyl precursors
N-(5-Chloro-2-nitrophenyl)-2-cyanoacetamide 5-Cl, 2-NO₂ 315.71 4.35 Cytotoxicity (potential) Nitration and condensation
N-(5-Chloro-2-methoxyphenyl)-2-cyanoacetamide 5-Cl, 2-OCH₃ 224.66 1.5 Not reported Methoxylation and condensation

*Estimated based on structural similarity to N-(4-chlorophenyl)-2-cyanoacetamide (logP 1.8, ) and N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (logP 1.85, ).

Key Observations:

  • Substituent Position and Electronic Effects: Chloro substituents at the 4- or 5-position (e.g., A2 vs. target compound) enhance lipophilicity (logP ~1.8–2.0), favoring membrane permeability. The 2-methyl group in the target compound may sterically hinder interactions compared to smaller substituents like methoxy or nitro groups .
  • Biological Activity: Antimicrobial Activity: N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives exhibit broad-spectrum antimicrobial activity due to the sulfamoyl group, which mimics sulfonamide drugs . In contrast, the target compound’s chloro-methyl substituents may limit this activity unless optimized .
  • Synthesis Methods: The target compound is synthesized via condensation of 5-chloro-2-methylaniline with cyanoacetic acid, a method shared with N-(4-chlorophenyl)-2-cyanoacetamide . Brominated or fluorinated analogues require halogen-specific protocols, such as bromination or nucleophilic substitution .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s logP (~2.0) is intermediate, balancing solubility and membrane permeability. Analogues with polar groups (e.g., SO₂NH₂ in N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, logP 0.5) exhibit higher solubility but reduced absorption . Nitro-substituted derivatives (logP 4.35) may face solubility challenges but could penetrate lipid-rich tissues .
  • Hydrogen Bonding and Solubility: The cyanoacetamide backbone provides hydrogen-bonding capacity (PSA ~40–50 Ų), aiding solubility in polar solvents. Substituents like methoxy (PSA ~50 Ų) further enhance this, while halogens have minimal impact .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2O
  • CAS Number : 63034-97-9
  • Functional Groups : Contains a cyano group (-CN) and an acetamide group (-CONH2) attached to a chlorinated methylphenyl ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Less effective against Escherichia coli.
  • Fungi : Moderately effective against Candida albicans.

The compound's effectiveness appears to correlate with its lipophilicity, allowing it to penetrate cell membranes efficiently .

Anticancer Activity

This compound has also been studied for its anticancer properties. It may exert cytotoxic effects on various cancer cell lines through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it can alter signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, which is critical for effective cancer therapy .

The biological activity of this compound is thought to involve:

  • Binding to Enzymes : It may inhibit or activate enzymes critical for metabolic pathways.
  • Receptor Interaction : Modulating receptor activity can influence various cellular responses.
  • Gene Expression Alteration : The compound may affect the transcription and translation processes of specific genes, leading to altered protein synthesis .

In Vitro Studies

A series of studies have evaluated the antimicrobial effectiveness of this compound using standard methods such as:

  • Minimum Inhibitory Concentration (MIC) tests against various bacterial strains.
  • Cytotoxicity assays on cancer cell lines to determine its potential as an anticancer agent.
StudyPathogen TestedResult
S. aureusEffective
E. coliLess effective
Cancer Cell LinesInduced apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring can significantly impact the biological activity of similar compounds. For instance, substituents at different positions on the phenyl ring can enhance or diminish antimicrobial or anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.